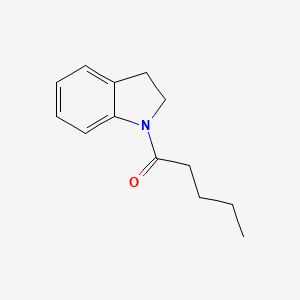![molecular formula C15H19N3O3S2 B4642270 1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-2H-1,2,6-thiadiazin-3-yl]carbonyl}azepane](/img/structure/B4642270.png)
1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-2H-1,2,6-thiadiazin-3-yl]carbonyl}azepane
Beschreibung
Synthesis Analysis
Research into similar compounds, such as those involving the synthesis of thiadiazines and azepines, sheds light on methodologies that may be applicable to the synthesis of the compound . For example, studies on thiadiazines have explored the synthesis of various thiadiazines through reactions involving different aldehydes, nitriles, and thiols, potentially offering a foundation for synthesizing the compound of interest (D. L. T. & P. Krieger, 1967). Additionally, research on the formation of azepine rings from thiophene derivatives suggests potential synthesis pathways that could be adapted for our target compound (N. Nedolya et al., 2008).
Molecular Structure Analysis
The molecular structure of compounds related to the target molecule has been extensively studied, providing insights into the arrangement of atoms and the overall geometry. For instance, investigations into thienyl-substituted azepines have detailed their hydrogen-bonded assembly and molecular orientation, offering clues to the structural aspects of the compound of interest (A. Yépes et al., 2013).
Chemical Reactions and Properties
Research on thiadiazines and azepines includes studies on their reactivity and the types of chemical reactions they undergo. This includes the formation of stable cations and dications in thiophene derivatives, which could inform on the reactivity of the target compound (S. Ito et al., 2001).
Physical Properties Analysis
The physical properties of related compounds, such as their crystalline structure and phase behavior, are crucial for understanding the compound of interest. Detailed X-ray crystallography studies provide a basis for predicting the crystalline structure and stability of similar compounds (F. Toze et al., 2015).
Chemical Properties Analysis
The chemical properties of thiadiazines, azepines, and related compounds, such as their redox behavior, electron-donating ability, and reactivity towards various reagents, are essential for comprehending the behavior of the target molecule in chemical reactions (S. Ito et al., 2001).
Eigenschaften
IUPAC Name |
azepan-1-yl-(2-methyl-1,1-dioxo-5-thiophen-2-yl-1,2,6-thiadiazin-3-yl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3S2/c1-17-13(15(19)18-8-4-2-3-5-9-18)11-12(16-23(17,20)21)14-7-6-10-22-14/h6-7,10-11H,2-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQWRRQPFNMMDSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=NS1(=O)=O)C2=CC=CS2)C(=O)N3CCCCCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-1H-indole-2-carboxamide](/img/structure/B4642189.png)
![N-(9-ethyl-9H-carbazol-3-yl)-2-{[4-ethyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4642195.png)
![N-(4-chlorobenzyl)-2-[4-(methylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B4642203.png)

![2-[(4-methyl-5-{[(4-methylbenzyl)thio]methyl}-4H-1,2,4-triazol-3-yl)thio]-N-(4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4642212.png)


![5-[(1-allyl-1H-indol-3-yl)methylene]-3-(4-fluorobenzyl)-2,4-imidazolidinedione](/img/structure/B4642244.png)
![N-{4-[4-(2-chlorobenzyl)-1-piperazinyl]phenyl}-3,5-dimethylbenzamide](/img/structure/B4642248.png)
![ethyl 4-[2-(2-{2-[(2-methylphenyl)amino]-2-oxoethyl}-3-oxo-1-piperazinyl)-2-oxoethyl]-1-piperazinecarboxylate](/img/structure/B4642254.png)

![1-(4-ethylphenyl)-5-methyl-N-[5-(propylthio)-1,3,4-thiadiazol-2-yl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4642274.png)

